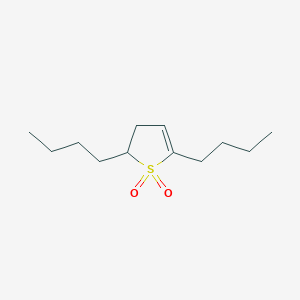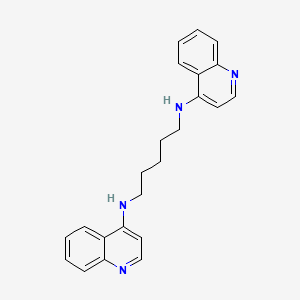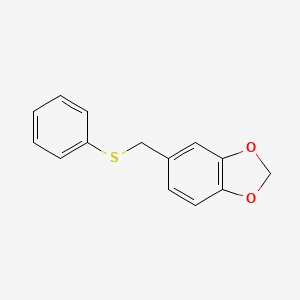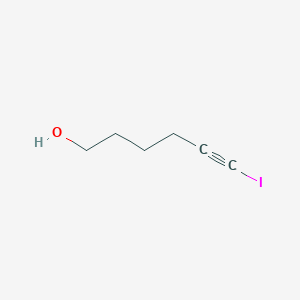
5-Hexyn-1-ol, 6-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexyn-1-ol, 6-iodo-: is an organic compound with the molecular formula C6H9IO It is a derivative of 5-Hexyn-1-ol, where an iodine atom is attached to the sixth carbon in the hexynyl chain
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Hexyn-1-ol, 6-iodo- typically involves the iodination of 5-Hexyn-1-ol. One common method is the reaction of 5-Hexyn-1-ol with methanesulfonyl chloride in the presence of triethylamine to form the corresponding mesylate. This intermediate is then treated with sodium iodide in acetone under reflux conditions to yield 5-Hexyn-1-ol, 6-iodo- .
Industrial Production Methods:
While specific industrial production methods for 5-Hexyn-1-ol, 6-iodo- are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with considerations for cost and safety.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Hexyn-1-ol, 6-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group in 5-Hexyn-1-ol, 6-iodo- can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction Reactions: The triple bond in the hexynyl chain can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.
Oxidation: PCC in dichloromethane, room temperature; KMnO4 in aqueous solution, elevated temperature.
Reduction: Hydrogen gas with Pd/C catalyst, room temperature and pressure.
Major Products:
Substitution: Various substituted hexyn-1-ol derivatives.
Oxidation: Hexynal (aldehyde) or hexynoic acid (carboxylic acid).
Reduction: Hexen-1-ol or hexan-1-ol.
科学的研究の応用
Chemistry:
5-Hexyn-1-ol, 6-iodo- is used as a building block in organic synthesis. It is involved in the preparation of complex molecules such as cyclic enediynes and alkaloids .
Biology:
In biological research, 5-Hexyn-1-ol, 6-iodo- can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of bioconjugates .
Medicine:
The compound’s derivatives are explored for potential therapeutic applications, including the development of novel drugs and diagnostic agents.
Industry:
In the industrial sector, 5-Hexyn-1-ol, 6-iodo- is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics and photonics .
作用機序
The mechanism of action of 5-Hexyn-1-ol, 6-iodo- primarily involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom can participate in substitution reactions, while the triple bond can undergo addition and reduction reactions. These chemical transformations enable the compound to interact with various molecular targets and pathways, facilitating its use in synthesis and modification of other molecules .
類似化合物との比較
5-Hexyn-1-ol: The parent compound without the iodine atom.
6-Iodo-1-hexyne: Similar structure but lacks the hydroxyl group.
4-Pentyn-1-ol: Shorter carbon chain with similar functional groups.
3-Butyn-1-ol: Even shorter carbon chain with similar functional groups.
Uniqueness:
5-Hexyn-1-ol, 6-iodo- is unique due to the presence of both the iodine atom and the hydroxyl group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations compared to its similar compounds.
特性
IUPAC Name |
6-iodohex-5-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO/c7-5-3-1-2-4-6-8/h8H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUMBNKHDDMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC#CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457980 |
Source


|
| Record name | 5-Hexyn-1-ol, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106335-92-6 |
Source


|
| Record name | 5-Hexyn-1-ol, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)


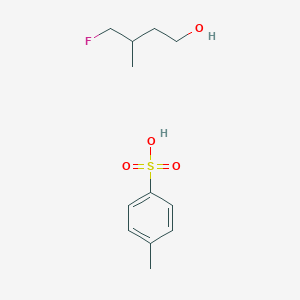
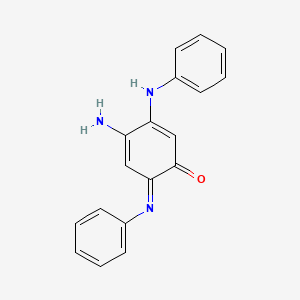
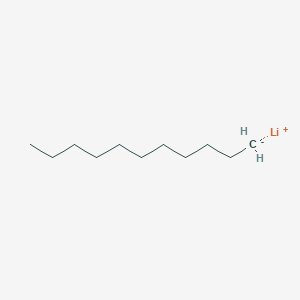
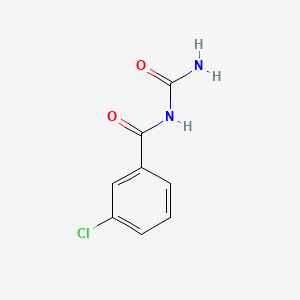

![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)

